molecular formula C18H27N5O9P- B12339263 N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate

Cat. No.: B12339263
M. Wt: 488.4 g/mol
InChI Key: JYQASQAYOBVRIL-CYBMUJFWSA-M
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Description

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate is a synthetic nucleotide analog characterized by a purine core (likely adenine-derived) modified with a phosphorylated methoxypropyl side chain and an N-propan-2-ylcarbamate group. The (2R) stereochemistry at the propyl side chain suggests controlled synthetic pathways to ensure enantiomeric purity, critical for biological activity.

Properties

Molecular Formula

C18H27N5O9P-

Molecular Weight

488.4 g/mol

IUPAC Name

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C18H28N5O9P/c1-11(2)23(17(24)25)16-14-15(19-7-20-16)22(8-21-14)6-13(5)30-10-33(27,28)31-9-29-18(26)32-12(3)4/h7-8,11-13H,6,9-10H2,1-5H3,(H,24,25)(H,27,28)/p-1/t13-/m1/s1

InChI Key

JYQASQAYOBVRIL-CYBMUJFWSA-M

Isomeric SMILES

C[C@H](CN1C=NC2=C1N=CN=C2N(C(C)C)C(=O)[O-])OCP(=O)(O)OCOC(=O)OC(C)C

Canonical SMILES

CC(C)N(C1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)OCOC(=O)OC(C)C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate involves multiple steps, including the protection of functional groups, phosphorylation, and carbamate formation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of similar compounds.

    Biology: It serves as a model compound to understand the interactions between nucleotides and enzymes.

    Medicine: Its role as an impurity in Tenofovir Disoproxil Fumarate makes it crucial for quality control in pharmaceutical manufacturing.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis. It inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of certain viruses, thereby preventing the proliferation of these viruses. The pathways involved include the inhibition of viral DNA synthesis and the disruption of viral replication cycles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in Table 1.

Compound Molecular Weight Key Functional Groups Potential Applications
Target Compound ~700–800 (estimated) Phosphoramidate, carbamate, isopropyloxycarbonyloxymethyl Prodrug for nucleotide therapeutics
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide Not reported Thiophosphate, benzoyl-protected purine, sulfanylmethyl Oligonucleotide synthesis (in vitro)
N-[9-[(1R,3S,4S,6R,7S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-phosphanyl]oxy...]purin-6-yl]benzamide 899.97 Trityl protecting group, cyanoethoxy phosphoramidate, bicyclic oxabicycloheptane Solid-phase oligonucleotide synthesis
P-((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)-N-((S)-1-isopropoxy-1-oxopropan-2-yl)phosphonamidic acid ~550–600 (estimated) Phosphonamidic acid, isopropyl ester, adenine Antiviral/antimetabolite prodrug candidate

Key Observations:

  • Phosphorylated Moieties: The target compound’s phosphoramidate group contrasts with thiophosphate () and cyanoethoxy phosphoramidate (). Thiophosphates offer nuclease resistance but lower metabolic activation efficiency compared to phosphoramidates .
  • Carbamate vs. Amide/Esters: The N-propan-2-ylcarbamate group may improve metabolic stability over esters (e.g., ’s isopropyl ester) by resisting esterase-mediated hydrolysis, enhancing plasma half-life .
  • Protecting Groups: ’s trityl group aids in solid-phase synthesis, whereas the target compound’s isopropyloxycarbonyloxymethyl group likely serves as a lipophilic prodrug promoter for membrane penetration .

Therapeutic Potential

  • Antiviral/Anticancer: The prodrug design suggests intracellular delivery of nucleotides to inhibit viral polymerases or cancer cell replication, similar to ’s phosphonamidic acid derivative .
  • Limitations: Lack of direct in vivo data for the target compound necessitates caution.

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